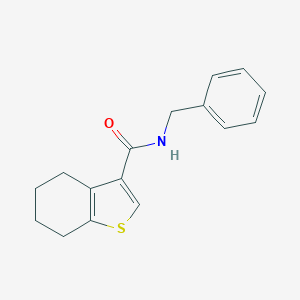

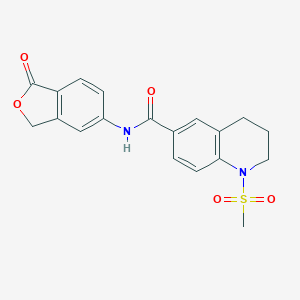

N-(butan-2-yl)-3,5-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(butan-2-yl)-3,5-dichlorobenzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as BBD or butafenacil. It is a herbicide that is used to control weeds in crops such as soybean, cotton, and maize. The compound was first synthesized in the 1970s, and since then, it has been used extensively in agriculture.

Scientific Research Applications

BBD has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in different crops. Moreover, BBD has also been studied for its potential use as a tool for studying the physiological and biochemical processes of plants. For instance, BBD has been used to study the role of auxin in plant growth and development. It has also been used to investigate the role of calcium in plant signaling pathways.

Mechanism of Action

BBD works by inhibiting the biosynthesis of lipids in plants. It specifically targets the enzyme acyl-ACP thioesterase, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, BBD disrupts the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.

Biochemical and Physiological Effects

BBD has been found to have minimal toxicity to animals and humans. However, it can have some physiological effects on plants. Studies have shown that BBD can cause changes in the expression of genes involved in lipid metabolism and stress response. It can also affect the levels of certain hormones such as jasmonic acid and abscisic acid, which are involved in plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBD in lab experiments is its specificity towards plants. This makes it an ideal tool for studying plant physiology and biochemistry. Moreover, BBD has a low toxicity profile, which makes it safe to handle in the lab. However, one of the limitations of using BBD is its high cost. Moreover, the compound is not readily available in the market, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the research on BBD. One of the areas of interest is the development of new herbicides based on the structure of BBD. Moreover, the compound can be used as a tool for studying the role of lipids in plant growth and development. Furthermore, the physiological and biochemical effects of BBD on plants need to be studied in more detail to understand its mode of action. Finally, the use of BBD in combination with other herbicides can be explored to improve the efficacy of weed control in crops.

Conclusion

In conclusion, BBD is a herbicide that has been extensively studied for its weed control properties. It has also been used as a tool for studying plant physiology and biochemistry. The compound works by inhibiting the biosynthesis of lipids in plants and has minimal toxicity to animals and humans. However, the compound is expensive and not readily available in the market. Future research on BBD should focus on developing new herbicides, studying its physiological and biochemical effects on plants, and exploring its use in combination with other herbicides.

Synthesis Methods

The synthesis of BBD involves the reaction of 3,5-dichlorobenzoic acid with butan-2-amine. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization. The purity of the compound is determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

N-butan-2-yl-3,5-dichlorobenzamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

PKDNDJWHIITRPR-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)

![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)